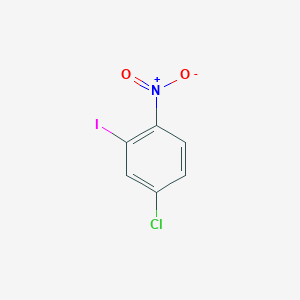
2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone, also known as DFMP, is a chemical compound that has been widely used in scientific research. DFMP is a fluorinated ketone that has unique properties that make it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone is not fully understood, but it is believed to inhibit the activity of enzymes by binding to the active site of the enzyme. 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has been shown to bind to the active site of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are enzymes involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein-ligand interactions, and the potential for cancer treatment. 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are enzymes involved in the breakdown of neurotransmitters in the brain. 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has also been shown to modulate protein-ligand interactions, as it can bind to proteins and emit fluorescence in the presence of certain ligands. Finally, 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has shown potential as a therapeutic agent for cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone in lab experiments is its unique properties, such as its ability to inhibit enzyme activity and modulate protein-ligand interactions. However, there are also limitations to using 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone, such as its potential toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
There are many future directions for the use of 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone in scientific research. One potential application is in the development of new therapeutic agents for cancer treatment, as 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has shown potential as a cancer inhibitor in vitro. Additionally, 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone could be used as a tool for studying the function of enzymes and protein-ligand interactions in various biological processes. Finally, further research is needed to fully understand the mechanism of action of 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone and its potential applications in scientific research.
Synthesemethoden
2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone is synthesized through a multi-step process that involves the reaction of 2,2-difluoro-1,3-dimethylimidazolidine with phenylacetylene, followed by the reaction with methyl thiocyanate. The final product is obtained through the hydrolysis of the intermediate product with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has been used in a variety of scientific research applications, including as a tool for studying the function of enzymes, as a fluorescent probe for detecting protein-ligand interactions, and as a potential therapeutic agent for cancer treatment. 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has also been used as a fluorescent probe for detecting protein-ligand interactions, as it can bind to proteins and emit fluorescence in the presence of certain ligands.
Eigenschaften
CAS-Nummer |
192862-16-1 |
|---|---|
Produktname |
2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone |
Molekularformel |
C9H8F2OS |
Molekulargewicht |
202.22 g/mol |
IUPAC-Name |
2,2-difluoro-2-methylsulfanyl-1-phenylethanone |
InChI |
InChI=1S/C9H8F2OS/c1-13-9(10,11)8(12)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
IBBJRVBEYCBCIV-UHFFFAOYSA-N |
SMILES |
CSC(C(=O)C1=CC=CC=C1)(F)F |
Kanonische SMILES |
CSC(C(=O)C1=CC=CC=C1)(F)F |
Synonyme |
Ethanone, 2,2-difluoro-2-(methylthio)-1-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



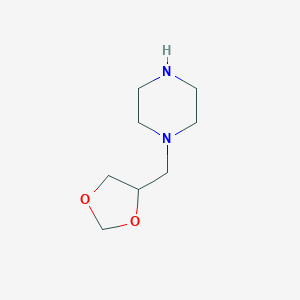
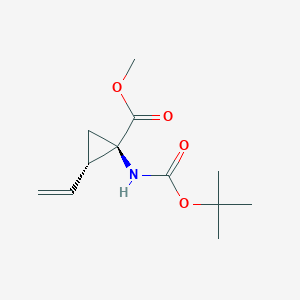
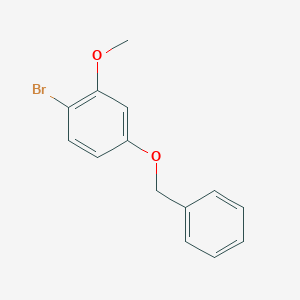
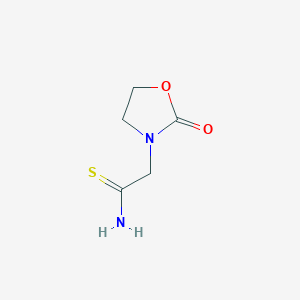
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B66081.png)


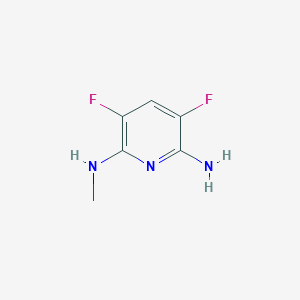

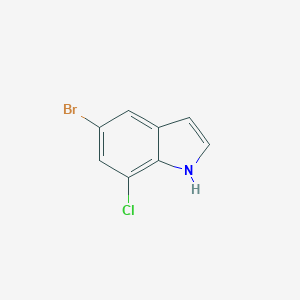
![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)
